molecular formula C10H11N3S B13304599 2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline

2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline

Cat. No.: B13304599
M. Wt: 205.28 g/mol
InChI Key: SXRYLERBYGFFHP-UHFFFAOYSA-N
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Description

2-Methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline (CAS: 1157057-43-6) is a heterocyclic aromatic compound with the molecular formula C₁₀H₁₁N₃S and a molar mass of 205.28 g/mol . It features an aniline backbone substituted with a 2-methyl group and a 1,2,3-thiadiazole ring connected via a methylene bridge. While its precise applications remain understudied, its structural analogs are frequently explored in pharmaceuticals and agrochemicals due to their antimicrobial, antifungal, and pesticidal properties .

Properties

Molecular Formula

C10H11N3S

Molecular Weight

205.28 g/mol

IUPAC Name

2-methyl-N-(thiadiazol-4-ylmethyl)aniline

InChI

InChI=1S/C10H11N3S/c1-8-4-2-3-5-10(8)11-6-9-7-14-13-12-9/h2-5,7,11H,6H2,1H3

InChI Key

SXRYLERBYGFFHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NCC2=CSN=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline typically involves the reaction of aniline derivatives with thiadiazole precursors. One common method involves the reaction of 2-methyl aniline with 4-chloromethyl-1,2,3-thiadiazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The compound’s effects are mediated through binding to active sites on proteins, altering their function and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural and physicochemical properties of 2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline and its analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Heterocyclic Component Key Substituents Bioactivity (if reported)
This compound C₁₀H₁₁N₃S 205.28 1,2,3-Thiadiazole 2-Methylaniline Not explicitly reported
4-Fluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]aniline C₁₁H₁₁FN₂S 222.28 1,3-Thiazole 4-Fluoroaniline Antimicrobial (inferred)
2-Fluoro-5-(4H-1,2,4-triazol-4-yl)aniline C₈H₇FN₄ 194.17 1,2,4-Triazole 2-Fluoroaniline Not reported
N-Methyl-N-((1,2,3,6-tetrahydro-[1,1'-biphenyl]-4-yl)methyl)aniline C₂₀H₂₃N 277.41 Biphenyl N-Methylaniline No data
Pyrazole-oxadiazole hybrid (e.g., 5d in ) C₃₁H₂₅FN₆O 517.2 Pyrazole + Oxadiazole Fluorine, pyridinyl, tolyl Antimicrobial (MIC: 2–8 µg/mL)
Key Observations:

Heterocyclic Core: The 1,2,3-thiadiazole in the target compound distinguishes it from analogs like 1,3-thiazole () or 1,2,4-triazole ().

Substituent Effects: Fluorine substitution in analogs (e.g., 4-fluoroaniline in ) may improve lipophilicity and membrane permeability compared to the non-fluorinated target compound.

Bioactivity : Pyrazole-oxadiazole hybrids (e.g., ) exhibit potent antimicrobial activity (MIC 2–8 µg/mL), suggesting that introducing additional heterocycles (e.g., oxadiazole) could enhance efficacy compared to simpler thiadiazole derivatives .

Biological Activity

2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties based on diverse research findings.

The synthesis of this compound typically involves the reaction of 2-methyl aniline with 4-chloromethyl-1,2,3-thiadiazole in the presence of a base such as triethylamine. The reaction is usually conducted in organic solvents like dichloromethane at room temperature. This compound serves as a versatile building block for more complex molecules and is investigated for various biological applications.

Antimicrobial Activity

Research has indicated that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives of thiadiazole showed moderate to good activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some tested strains were as follows:

Bacterial Strain MIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

Additionally, antifungal properties were noted against Candida albicans and Fusarium oxysporum with varying MIC values .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. In vitro assays have shown that compounds similar to this compound can inhibit the proliferation of cancer cell lines such as HCT-116 (human colorectal carcinoma) and MCF-7 (human breast adenocarcinoma). For example:

Cell Line IC50 (µM)
HCT-116<10
MCF-7<15

Mechanistic studies suggest that these compounds may exert their anticancer effects by inhibiting key signaling pathways involved in cell survival and proliferation, such as the Akt pathway .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets within cells. The thiadiazole ring can bind to active sites on enzymes and receptors, leading to modulation of various biological pathways. For instance, it has been shown to inhibit phosphorylation events critical for cell signaling .

Case Studies

  • Anticancer Efficacy : A study investigated the effects of thiadiazole derivatives on tumor growth in vivo using mouse models. The results indicated that certain derivatives significantly reduced tumor size compared to controls, highlighting their potential as therapeutic agents .
  • Antimicrobial Testing : Another research effort evaluated the antimicrobial efficacy of synthesized thiadiazole derivatives against a panel of pathogens. The findings emphasized the structure-activity relationship (SAR), where modifications to the thiadiazole core influenced potency against specific microbial strains .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis of this compound can be optimized using reductive amination or nucleophilic substitution, leveraging methodologies from analogous aniline derivatives. For example, N-alkylation of 2-methylaniline with a thiadiazole-containing alkyl halide under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Reaction parameters such as temperature (60–80°C), solvent polarity, and catalyst selection (e.g., Pd-based catalysts for cross-coupling) significantly influence yield. Characterization via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and mass spectrometry (MS) is critical for verifying structural integrity. Yields for similar compounds range from 58% to 99% depending on substituent reactivity .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer :

  • Spectroscopy : 1H NMR^1 \text{H NMR} identifies proton environments (e.g., methyl groups at ~2.3 ppm, aromatic protons at 6.5–7.5 ppm). 13C NMR^{13} \text{C NMR} confirms carbon frameworks, while FT-IR detects functional groups (e.g., C-N stretches at ~1250 cm⁻¹). UV-Vis spectroscopy can assess conjugation effects from the thiadiazole ring .
  • Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves bond lengths and angles, particularly for the thiadiazole-aniline linkage. SHELXL refines structures against high-resolution data, and WinGX aids in data processing .

Q. Why are certain amine synthesis methods like Gabriel phthalimide unsuitable for preparing this compound?

  • Methodological Answer : Gabriel synthesis is ineffective for aryl amines due to the poor nucleophilicity of aryl halides. Instead, reductive amination (using NaBH₄ or H₂/Pd) or Buchwald-Hartwig coupling (for aromatic systems) are preferred. For example, coupling 2-methylaniline with a thiadiazole-methyl electrophile avoids the limitations of Gabriel’s method .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. For instance, the electron-deficient thiadiazole ring may act as an electrophilic center. Comparative studies with Schiff base analogs (e.g., (E)-2-methyl-N-[4-(methylsulfonyl)benzylidene]aniline) highlight substituent effects on charge distribution .

Q. What are the mechanisms of oxidative degradation of this compound in environmental systems, and how can Advanced Oxidation Processes (AOPs) be tailored for its remediation?

  • Methodological Answer :

  • Degradation Pathways : Microbial degradation via aniline dioxygenase (similar to Figure 1 in ) produces catechol intermediates, which enter the TCA cycle. Non-biological AOPs (e.g., Fenton’s reagent, UV/H₂O₂) generate hydroxyl radicals (·OH) to cleave aromatic rings .
  • Optimization : Adjusting pH (2–4 for Fenton’s), catalyst loading (Fe²⁺:H₂O₂ ratio), and UV intensity enhances degradation efficiency. LC-MS monitors intermediate formation, while COD/TOC analyses quantify mineralization .

Q. What experimental approaches assess the hepatotoxicity and oxidative stress induced by this compound in vitro?

  • Methodological Answer :

  • Hepatocyte Models : Primary hepatocytes exposed to the compound (10–100 µM) are analyzed for ROS generation (DCFH-DA assay) and mitochondrial dysfunction (JC-1 staining).
  • Biomarkers : Measure glutathione depletion, lipid peroxidation (MDA assay), and caspase-3 activation (apoptosis). Statistical validation via one-way ANOVA with Dunnett’s test ensures significance (p < 0.05) .

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR chemical shifts) encountered during characterization?

  • Methodological Answer : Discrepancies arise from solvent effects, tautomerism, or impurities. Strategies include:

  • Comparative Analysis : Cross-reference with DFT-simulated NMR spectra (GIAO method).
  • Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For crystallographic conflicts, re-refine data with SHELXL or test alternative space groups .

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